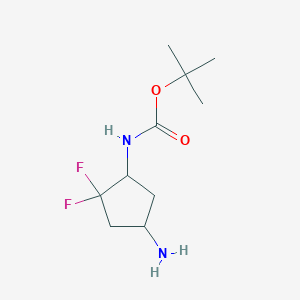
tert-Butyl N-(4-amino-2,2-difluorocyclopentyl)carbamate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
tert-Butyl N-(4-amino-2,2-difluorocyclopentyl)carbamate is a chemical compound with the molecular formula C10H18F2N2O2. It is a derivative of carbamate, which is an organic compound derived from carbamic acid. This compound is known for its unique structure, which includes a cyclopentyl ring substituted with amino and difluoro groups, making it an interesting subject for various chemical and biological studies .
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of tert-Butyl N-(4-amino-2,2-difluorocyclopentyl)carbamate typically involves the reaction of 4-amino-2,2-difluorocyclopentylamine with tert-butyl chloroformate. The reaction is carried out in the presence of a base such as triethylamine to neutralize the hydrochloric acid formed during the reaction. The reaction conditions usually include a solvent like dichloromethane and a temperature range of 0°C to room temperature .
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the public domain. the general approach would involve scaling up the laboratory synthesis methods, optimizing reaction conditions for higher yields, and ensuring the purity of the final product through various purification techniques such as recrystallization or chromatography.
Análisis De Reacciones Químicas
Types of Reactions
tert-Butyl N-(4-amino-2,2-difluorocyclopentyl)carbamate can undergo various types of chemical reactions, including:
Substitution Reactions: The amino group can participate in nucleophilic substitution reactions.
Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions to form different derivatives.
Hydrolysis: The carbamate group can be hydrolyzed to form the corresponding amine and carbon dioxide.
Common Reagents and Conditions
Substitution Reactions: Common reagents include alkyl halides and acyl chlorides.
Oxidation: Reagents such as potassium permanganate or chromium trioxide can be used.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are commonly employed.
Hydrolysis: Acidic or basic conditions can facilitate the hydrolysis of the carbamate group.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, hydrolysis of the carbamate group would yield the corresponding amine, while substitution reactions could introduce various functional groups at the amino position .
Aplicaciones Científicas De Investigación
tert-Butyl N-(4-amino-2,2-difluorocyclopentyl)carbamate has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound can be used in studies involving enzyme inhibition and protein interactions.
Industry: It can be used in the production of agrochemicals and other industrial chemicals.
Mecanismo De Acción
The mechanism of action of tert-Butyl N-(4-amino-2,2-difluorocyclopentyl)carbamate involves its interaction with specific molecular targets, such as enzymes or receptors. The amino and difluoro groups play a crucial role in binding to these targets, potentially inhibiting their activity or altering their function. The exact pathways involved depend on the specific application and target molecule .
Comparación Con Compuestos Similares
Similar Compounds
- tert-Butyl N-(4-amino-2,2-difluorobutyl)carbamate
- tert-Butyl N-(2,4,4-trifluorocyclopentyl)carbamate
- tert-Butyl (4-aminobenzyl)carbamate
Uniqueness
tert-Butyl N-(4-amino-2,2-difluorocyclopentyl)carbamate is unique due to its specific substitution pattern on the cyclopentyl ring, which imparts distinct chemical and biological properties. The presence of both amino and difluoro groups makes it a versatile compound for various applications, distinguishing it from other similar carbamate derivatives .
Propiedades
Fórmula molecular |
C10H18F2N2O2 |
|---|---|
Peso molecular |
236.26 g/mol |
Nombre IUPAC |
tert-butyl N-(4-amino-2,2-difluorocyclopentyl)carbamate |
InChI |
InChI=1S/C10H18F2N2O2/c1-9(2,3)16-8(15)14-7-4-6(13)5-10(7,11)12/h6-7H,4-5,13H2,1-3H3,(H,14,15) |
Clave InChI |
SYJPCDJHRFQDAX-UHFFFAOYSA-N |
SMILES canónico |
CC(C)(C)OC(=O)NC1CC(CC1(F)F)N |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


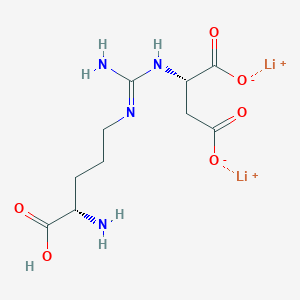
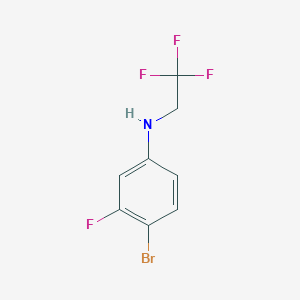
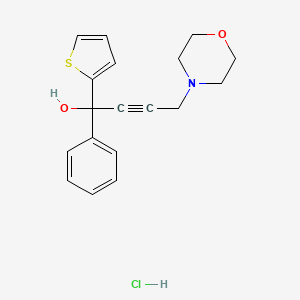
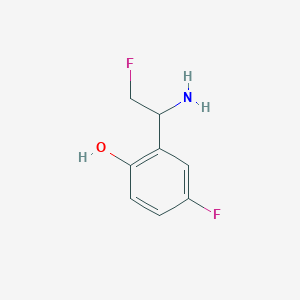
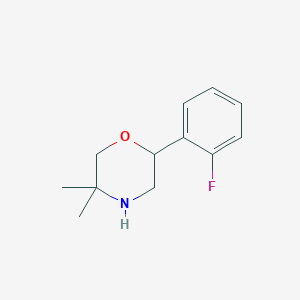
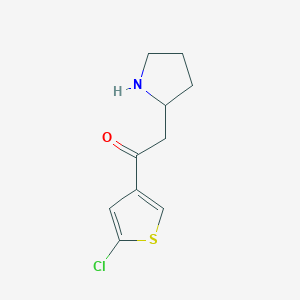
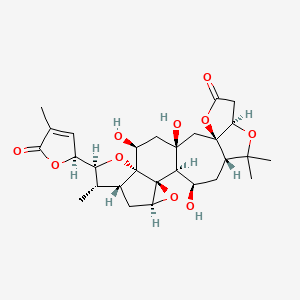
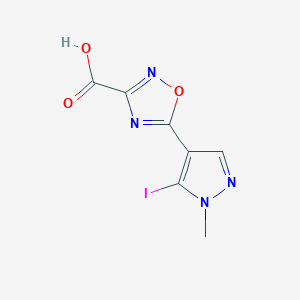
![2-[(Dimethylamino)methylidene]-4,4-dimethylcyclohexan-1-one](/img/structure/B13073621.png)
![2-[2-(Methylamino)ethyl]benzoic acid](/img/structure/B13073624.png)
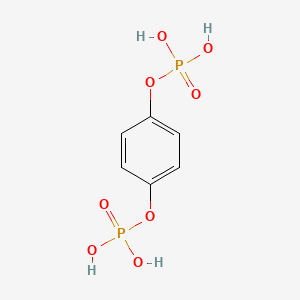
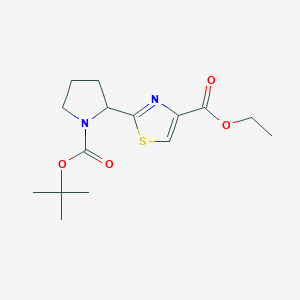
![N-([1]benzofuro[3,2-d]pyrimidin-4-yl)-N-[[2-(trifluoromethyl)phenyl]methyl]piperidine-3-carboxamide](/img/structure/B13073636.png)
![Methyl 5-[3-(trifluoromethyl)phenyl]oxolane-2-carboxylate](/img/structure/B13073639.png)
